![molecular formula C6H2Br2N2O B1295795 4,7-Dibromobenzo[c][1,2,5]oxadiazole CAS No. 54286-63-4](/img/structure/B1295795.png)
4,7-Dibromobenzo[c][1,2,5]oxadiazole
Overview
Description
4,7-Dibromobenzo[c][1,2,5]oxadiazole: is a chemical compound with the molecular formula C₆H₂Br₂N₂O and a molecular weight of 277.9 g/mol . It is a derivative of benzo[c][1,2,5]oxadiazole, characterized by the presence of two bromine atoms at the 4 and 7 positions on the benzene ring. This compound is known for its applications in organic electronics and materials science due to its unique electronic properties .
Mechanism of Action
Target of Action
4,7-Dibromobenzo[c][1,2,5]oxadiazole is primarily used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics
Mode of Action
The compound works through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Pharmacokinetics
Its solubility in most organic solvents, such as methanol, chloroform, and dimethyl sulfoxide , suggests that it could be well-absorbed if it were to be used in a biological context.
Result of Action
In the context of organic electronics, the use of this compound can result in improved performance of the devices. Its strong electron-accepting properties make it useful in the creation of light-emitting diodes and other electronic devices .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, its storage temperature should be at room temperature in a dry, sealed environment . Additionally, its performance in electronic devices can be affected by the operating conditions of the device, such as the applied voltage and the surrounding temperature.
Biochemical Analysis
Biochemical Properties
4,7-Dibromobenzo[c][1,2,5]oxadiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the enzyme cytochrome P450 1A2 . This interaction can affect the metabolism of other compounds that are substrates of this enzyme. Additionally, this compound has been shown to have high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential impact on various biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the expression of genes involved in drug metabolism . Furthermore, its high permeability across the blood-brain barrier suggests that it can affect neuronal cells and potentially influence neurological functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a CYP1A2 inhibitor involves binding to the active site of the enzyme, thereby preventing the metabolism of its substrates . This binding interaction can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at room temperature in a sealed, dry environment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound may cause cellular stress and damage due to its interaction with critical enzymes and proteins .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is essential for predicting the compound’s effects in different biological contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be widely distributed in the body . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes, affecting its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromobenzo[c][1,2,5]oxadiazole typically involves the bromination of benzo[c][1,2,5]oxadiazole. One common method includes the following steps :
Starting Material: Benzo[c][1,2,5]oxadiazole.
Bromination Reaction: The benzo[c][1,2,5]oxadiazole is treated with bromine in the presence of a catalyst such as iron powder. The reaction is carried out at elevated temperatures, typically around 90°C, for a duration of 2 hours under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like morpholine or piperidine can be used in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are used along with bases like potassium carbonate or cesium carbonate.
Major Products:
Scientific Research Applications
4,7-Dibromobenzo[c][1,2,5]oxadiazole has several scientific research applications, including :
Organic Electronics: It is used as a building block for the synthesis of light-emitting and conducting polymers, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is utilized in the development of organic semiconductors and other functional materials for electronic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials with specific electronic properties.
Biological Studies: While its primary applications are in materials science, it may also be explored for potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of oxygen in the ring.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Another similar compound with a different heterocyclic ring structure, used in similar applications.
Uniqueness: 4,7-Dibromobenzo[c][1,2,5]oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties compared to its thiadiazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as high electron affinity and stability .
Properties
IUPAC Name |
4,7-dibromo-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIWASFADONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202638 | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54286-63-4 | |
| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54286-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054286634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


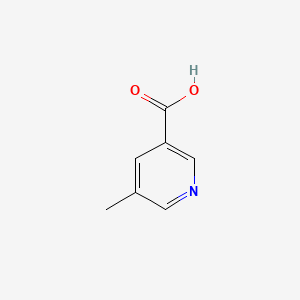
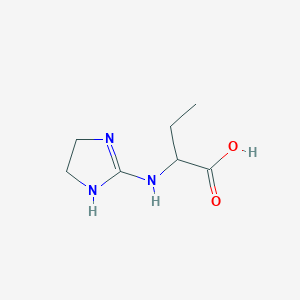
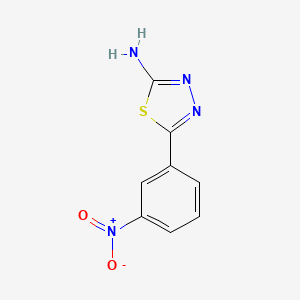

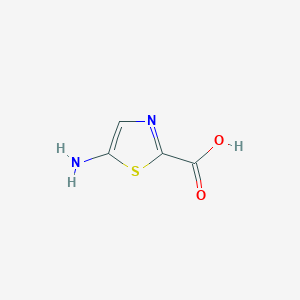
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)



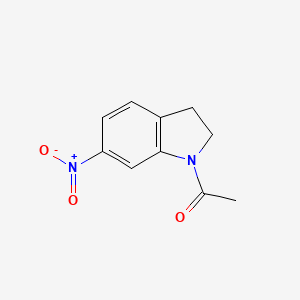

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)

